molecular formula C6HCl2F3N2O B1402986 1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone CAS No. 1391766-42-9

1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone

Katalognummer: B1402986
CAS-Nummer: 1391766-42-9
Molekulargewicht: 244.98 g/mol
InChI-Schlüssel: CNORKIGAJMVUKG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone is a high-value chemical building block designed for advanced pharmaceutical and agrochemical research. The 3,6-dichloropyridazine scaffold is a well-established platform for nucleophilic aromatic substitution, allowing for selective and sequential functionalization to create a diverse array of complex molecules . The incorporation of the electron-withdrawing trifluoroethanone group at the 4-position can significantly alter the electronic properties of the heterocyclic system, potentially influencing the compound's reactivity, binding affinity, and metabolic stability. Researchers can leverage this bifunctional intermediate to develop novel active ingredients, particularly as the dichloropyridazine core is a privileged structure in medicinal chemistry . This compound is offered For Research Use Only and is intended for use by qualified laboratory professionals.

Eigenschaften

IUPAC Name

1-(3,6-dichloropyridazin-4-yl)-2,2,2-trifluoroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6HCl2F3N2O/c7-3-1-2(5(8)13-12-3)4(14)6(9,10)11/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNORKIGAJMVUKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)C(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6HCl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Preparation of Organometallic Intermediate

  • Starting Material: A halogenated pyridazine, such as 3,6-dichloropyridazine or related halogenated precursors, is used.
  • Metalation: The halogenated pyridazine is treated with an organometallic reagent, commonly isopropylmagnesium chloride complexed with lithium chloride (iPrMgCl·LiCl), to form a magnesium or lithium organometallic intermediate. This step is typically carried out in anhydrous organic ethers like tetrahydrofuran (THF) or 2-methyl-THF.
  • Conditions: The reaction temperature is controlled between -80 °C and 50 °C, with a preferred range of -20 °C to 25 °C to optimize selectivity and yield.

Introduction of the Trifluoroacetyl Group

  • Electrophile: The organometallic intermediate is reacted with a trifluoroacetyl derivative, such as trifluoroacetyl chloride or trifluoroacetic anhydride.
  • Reaction: This nucleophilic acyl substitution introduces the 2,2,2-trifluoroethanone moiety onto the pyridazine ring.
  • Solvent and Temperature: The reaction is conducted in the same ether solvent system, maintaining low to moderate temperatures to prevent side reactions.

Halogen Exchange or Functional Group Modification (If Required)

  • Phase Transfer Catalysis: To achieve specific halogen substitution patterns, such as replacing fluorine with chlorine or vice versa, the reaction mixture may be treated with alkali metal fluorides (KF, LiF, NaF) in the presence of phase transfer catalysts like phosphonium salts.
  • Solvent: Polar aprotic solvents such as sulfolane, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are employed.
  • Temperature: Elevated temperatures ranging from 100 °C to 250 °C (preferably 120 °C to 160 °C) facilitate halogen exchange.

Purification

  • After reaction completion, the mixture is cooled, and the product is isolated by extraction with organic solvents such as dichloromethane.
  • The crude product is purified by recrystallization or chromatography to achieve high purity (typically >95%).

Reaction Scheme Summary

Step Reagents/Conditions Description Outcome
1 Halogenated pyridazine + iPrMgCl·LiCl, THF, -20 to 25 °C Formation of organomagnesium intermediate Pyridazinyl magnesium species
2 Organometallic intermediate + CF3COCl or CF3COOR, THF Electrophilic acylation 1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone
3 Alkali metal fluoride + phase transfer catalyst, sulfolane/DMF/DMSO, 120-160 °C Halogen exchange or functional group modification Desired halogen pattern on pyridazine ring
4 Extraction and purification Isolation of pure compound High purity product (>95%)

Research Findings and Data

  • The use of iPrMgCl·LiCl as the organometallic reagent improves reaction selectivity and yield due to its enhanced reactivity and stability compared to simple Grignard reagents.
  • Phase transfer catalysis with phosphonium salts significantly accelerates halogen exchange reactions under milder conditions compared to traditional methods.
  • Purity analyses by ^1H NMR and HPLC confirm the high selectivity of the process, with isolated yields typically exceeding 90%.
  • Reaction temperature control is critical; lower temperatures favor selective metalation, while higher temperatures facilitate halogen exchange without decomposition.

Analyse Chemischer Reaktionen

1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The dichloro substituents on the pyridazine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines and thiols, leading to the formation of substituted pyridazines.

    Reduction: The carbonyl group in the ethanone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

Common reagents and conditions used in these reactions include polar aprotic solvents like dimethyl sulfoxide (DMSO) and acetonitrile, as well as catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include substituted pyridazines, alcohols, and carboxylic acids.

Wissenschaftliche Forschungsanwendungen

1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting enzymes and receptors in the central nervous system.

    Material Science: It is used in the development of novel materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets, such as enzymes and receptors. The dichloro and trifluoro substituents enhance the compound’s binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Aromatic Cores

The following compounds share the 2,2,2-trifluoroethanone moiety but differ in their aromatic substituents:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Properties Reference
1-(3,5-Dichlorophenyl)-2,2,2-trifluoroethanone C₈H₃Cl₂F₃O 243.01 3,5-Dichlorophenyl Intermediate for agrochemicals
1-(6-Chloropyridin-3-yl)-2,2,2-trifluoroethanone C₇H₃ClF₃NO 209.56 6-Chloropyridin-3-yl Pharmaceutical intermediate
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanone C₉H₃ClF₆O 276.56 3-Chloro-5-(trifluoromethyl)phenyl Intermediate for Afoxolaner (veterinary drug)
1-(3,5-Dichloro-4-fluorophenyl)-2,2,2-trifluoroethanone C₈HCl₂F₄O 261.00 3,5-Dichloro-4-fluorophenyl Intermediate for Sarolaner (ectoparasiticide)

Key Observations :

  • Electronic Effects : Chlorine and fluorine substituents increase electronegativity, enhancing reactivity in nucleophilic aromatic substitution. Pyridazine derivatives (e.g., the target compound) exhibit higher polarity compared to phenyl or pyridine analogues due to the electron-deficient nitrogen-rich ring .
  • Biological Activity : Compounds with trifluoromethyl groups (e.g., C₉H₃ClF₆O) show improved bioavailability and target binding in veterinary drugs .

Comparisons :

  • Chlorophenyl Analogues: Prepared via Friedel–Crafts acylation or direct halogenation of trifluoroacetophenones .
  • Pyridine Derivatives : Synthesized using Suzuki–Miyaura coupling, leveraging the pyridine ring’s directing effects .

Physicochemical Properties

  • Solubility: The pyridazine core in the target compound reduces solubility in nonpolar solvents compared to phenyl analogues but enhances water solubility due to hydrogen bonding with the nitrogen atoms .
  • Thermal Stability : Trifluoroacetyl groups generally increase thermal stability, with decomposition temperatures >200°C for most derivatives .

Biologische Aktivität

1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone is a synthetic compound derived from pyridazine, a class of heterocyclic compounds. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases.

Chemical Structure and Properties

The molecular formula for this compound is C7H3Cl2F3N2OC_7H_3Cl_2F_3N_2O. The structure includes a pyridazine ring substituted with chlorine atoms and a trifluoroethanone moiety. This unique structure contributes to its biological properties.

PropertyValue
Molecular Weight239.01 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
LogPNot available

Antimicrobial Activity

Research indicates that derivatives of pyridazine compounds exhibit antimicrobial properties. A study on similar compounds demonstrated that they possess significant activity against various bacterial strains. The presence of the trifluoroethanone group may enhance the lipophilicity and membrane permeability of the compound, contributing to its antimicrobial efficacy.

Anti-inflammatory Properties

Pyridazine derivatives have been investigated for their anti-inflammatory effects. In vitro studies showed that these compounds can inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The specific activity of this compound has not been extensively documented but is expected to follow similar trends based on structural analogs.

Cytotoxic Effects

Preliminary studies on related pyridazine compounds have shown cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis through various pathways. Further research is needed to elucidate the specific pathways activated by this compound.

Case Study 1: Antimicrobial Screening

In a study published in Archiv der Pharmazie, novel derivatives of pyridazine were synthesized and screened for antimicrobial activity. The results indicated that certain modifications to the pyridazine ring significantly increased antibacterial potency against Gram-positive and Gram-negative bacteria. While specific data for this compound was not included, the findings suggest potential for further exploration in this area .

Case Study 2: Anti-inflammatory Research

A recent investigation into the anti-inflammatory properties of related compounds found that certain pyridazinones effectively inhibited COX-1 and COX-2 enzymes. This inhibition was linked to reduced levels of prostaglandins in inflammatory models. The structural similarities suggest that this compound could exhibit comparable effects .

Q & A

Basic Questions

Q. What are the key synthetic methodologies for 1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone in laboratory settings?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation, where a pyridazine derivative reacts with trifluoroacetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction optimization involves controlling stoichiometry, solvent polarity (e.g., dichloromethane), and temperature (40–60°C). Purification typically employs recrystallization or column chromatography .
  • Critical Parameters : Catalyst loading (5–10 mol%), reaction time (12–24 hours), and inert atmosphere to prevent side reactions.

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : ¹⁹F NMR confirms the trifluoroethanone group (δ ≈ -70 ppm). ¹H NMR identifies pyridazine ring protons (δ 7.5–8.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (calc. for C₆H₃Cl₂F₃N₂O: 264.96 g/mol).
  • X-ray Diffraction : For crystalline derivatives, single-crystal X-ray determines bond angles and substituent positioning .

Q. How does the trifluoroethanone moiety influence solubility and stability?

  • Methodology : The trifluoromethyl group enhances lipophilicity (logP ≈ 2.5) and metabolic stability. Solubility in polar aprotic solvents (e.g., DMSO) is moderate (10–20 mg/mL). Stability studies under varying pH (2–10) and temperature (25–60°C) show degradation <5% over 48 hours .

Advanced Research Questions

Q. What strategies mitigate challenges in synthesizing halogenated trifluoroethanone derivatives via multicomponent reactions?

  • Methodology :

  • Catalyst Screening : Transition-metal catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling efficiency for pyridazine derivatives .
  • Solvent Optimization : Use of 1,4-dioxane/water (9:1 v/v) enhances substrate solubility and reaction yield (80–95%).
  • Kinetic Monitoring : HPLC tracks byproduct formation (e.g., hydrated gem-diols) to adjust reaction time and temperature .
    • Data Contradiction : While reports failed multicomponent synthesis with dichlorophenyl analogs, demonstrates success via Suzuki-Miyaura coupling, highlighting substituent-specific reactivity .

Q. How does the pyridazine ring modulate electronic effects in cross-coupling reactions?

  • Methodology :

  • DFT Calculations : Predict electron-deficient behavior (LUMO ≈ -1.8 eV) at the 4-position, favoring nucleophilic aromatic substitution (SNAr) with boronic acids.
  • Experimental Validation : Coupling with 4-methylsulfonylphenylboronic acid yields biphenyl derivatives (85% yield, >99% purity) under Pd catalysis .

Q. What mechanistic insights explain its role as a slow-binding acetylcholinesterase inhibitor?

  • Methodology :

  • Kinetic Assays : Time-dependent inhibition (Ki ≈ 50 nM) measured via Ellman’s method. Pre-steady-state kinetics reveal a two-step binding mechanism .
  • Molecular Dynamics (MD) : Trifluoroethanone forms hydrogen bonds with catalytic triad residues (His440, Ser200), while the pyridazine ring stabilizes π-π interactions with Trp84 .

Comparative Analysis of Structural Analogs

Compound NameBiological ActivityKey Structural FeatureReference
1-(3-Chloro-5-(trifluoromethyl)phenyl)-2,2,2-trifluoroethanoneInsecticide intermediateChlorine/CF₃ substitution
1-(4-Bromophenyl)-2,2,2-trifluoroethanoneCross-coupling precursorBromine para-substitution
1-(3,4-Dichlorophenyl)-2,2,2-trifluoroethanoneFailed multicomponent synthesisDichloro substitution

Critical Considerations for Experimental Design

  • Enzymatic Assays : Use Tris-HCl buffer (pH 7.4) to maintain enzyme stability. Include DMSO controls (<1% v/v) to rule out solvent effects .
  • Reaction Scale-Up : For gram-scale synthesis, employ continuous flow reactors to enhance heat transfer and reduce byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone
Reactant of Route 2
Reactant of Route 2
1-(3,6-Dichloropyridazin-4-yl)-2,2,2-trifluoroethanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.